2,5-Dichloro-4-hydroxypyridine
Overview
Description
2,5-Dichloro-4-hydroxypyridine is a chemical compound that is part of the broader class of pyridines, which are heterocyclic aromatic organic compounds. Pyridines are known for their basicity and nucleophilic properties, which make them useful in various chemical reactions and as intermediates in the synthesis of numerous compounds, including pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of pyridine derivatives, including chlorinated and hydroxylated pyridines, can be achieved through various methods. For instance, the synthesis of 5-chloro-2,4-dihydroxypyridine, a related compound, has been described and involves the rearrangement of monobromo and monochloro derivatives of 2,4-dihydroxypyridine when heated with hydrobromic and hydrochloric acid . Additionally, a synthetic route to multi-substituted 2-aminopyridines has been developed through a [5C + 1N] annulation of 2,4-pentadienenitriles with hydroxylamine, which involves sequential intermolecular and intramolecular reactions .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is characterized by the presence of a nitrogen atom within the aromatic ring, which significantly influences their chemical behavior. The structure of 2,4-dihydroxypyridine, for example, has been studied, and it has been determined that the predominant tautomeric structure in aqueous ethanol is that of 4-hydroxypyridone-2 . This tautomerism is also relevant for chlorinated derivatives, such as 5-chloro-2-hydroxypyridine, which exists mainly in the pyridone form in various solvents .
Chemical Reactions Analysis
Pyridine derivatives undergo a variety of chemical reactions due to their nucleophilic and basic nature. The reactivity of halogen atoms in positions 3 and 5 of 2,4-dihydroxypyridine has been investigated, revealing that halogen atoms at position 3 can be replaced by hydrogen when heated with an aqueous solution of hydrobromic acid, while halogen atoms at position 5 can be replaced by hydrogen in the presence of a palladium catalyst . Furthermore, the reactivity of 5-chloro-2,4-dihydroxypyridine towards bromine and aqueous solutions of hydrobromic and hydrochloric acid has been examined .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and substituents. For example, the crystal and molecular structures of dimethyl-2,2'-bipyridyl complexes with chloranilic acid have been determined, and their hydrogen bonding patterns, phase transitions, and vibrations have been studied . These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications.
Safety and Hazards
The safety data sheet for 2,5-Dichloro-4-hydroxypyridine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mechanism of Action
Target of Action
It is known to be a strong oxidizing agent , suggesting that it may interact with various biological molecules susceptible to oxidation.
Mode of Action
2,5-Dichloro-4-hydroxypyridine is known to act as a strong oxidizing agent . It can facilitate the efficient synthesis of esters and peroxy esters .
Biochemical Pathways
Given its role as an oxidizing agent, it may influence various oxidative processes and pathways within the cell .
Result of Action
Its role as an oxidizing agent suggests it may induce oxidative changes in the molecules it interacts with .
properties
IUPAC Name |
2,5-dichloro-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKYZTVQNJPAGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955928 | |
Record name | 2,5-Dichloropyridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80955928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
847664-65-7, 343781-57-7 | |
Record name | 2,5-Dichloro-4-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=847664-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichloro-4(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=343781-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichloropyridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80955928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dichloro-4-hydroxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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